![molecular formula C12H8Cl2N4O2S2 B6586228 2,5-dichloro-N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide CAS No. 1251686-45-9](/img/structure/B6586228.png)
2,5-dichloro-N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide
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Description
2,5-dichloro-N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide is a useful research compound. Its molecular formula is C12H8Cl2N4O2S2 and its molecular weight is 375.3 g/mol. The purity is usually 95%.
The exact mass of the compound 2,5-dichloro-N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide is 373.9465732 g/mol and the complexity rating of the compound is 436. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,5-dichloro-N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-dichloro-N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of VU0528702-1, also known as F5948-0241, is Bruton’s Tyrosine Kinase (BTK) . BTK is a key component of the B-cell receptor signaling pathway, and chronic activation of BTK-mediated signaling is a hallmark of many B-cell malignancies .
Mode of Action
VU0528702-1/F5948-0241 is a novel, orally administered, small molecule that induces BTK degradation via recruitment of the cereblon E3 ubiquitin ligase complex . It has been shown to induce sub-nanomolar potency degradation of both wild-type and known mutant forms of BTK in vitro .
Biochemical Pathways
The compound operates through the ubiquitin-proteasome pathway to degrade BTK . This degradation interrupts the B-cell receptor signaling pathway, which can overcome emerging resistance mutations .
Pharmacokinetics
Current data indicate that VU0528702-1/F5948-0241 exhibits dose-dependent pharmacokinetics (PK) and a half-life of 24 hours, supporting once-daily dosing
Result of Action
The result of VU0528702-1/F5948-0241’s action is the rapid, robust, and sustained degradation of BTK . This degradation interrupts the B-cell receptor signaling pathway, potentially overcoming resistance to BTK inhibitors and providing an alternative treatment option for patients with B-cell malignancies .
Action Environment
The action of VU0528702-1/F5948-0241 can be influenced by various environmental factors. For instance, it has been shown to cross the blood-brain barrier and degrade BTK intracranially, translating to preclinical efficacy in mouse brain lymphoma disease models
properties
IUPAC Name |
2,5-dichloro-N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2N4O2S2/c1-4-8(21-5(2)15-4)11-17-18-12(20-11)16-10(19)6-3-7(13)22-9(6)14/h3H,1-2H3,(H,16,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSNRSCDPPLUWLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=NN=C(O2)NC(=O)C3=C(SC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dichloro-N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)thiophene-3-carboxamide |
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